

A Technical Guide to the Molecular Structure and Bonding of Ammonium Nitrite

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Ammonium nitrite

Cat. No.: B081745

[Get Quote](#)

Authored for: Researchers, Scientists, and Drug Development Professionals

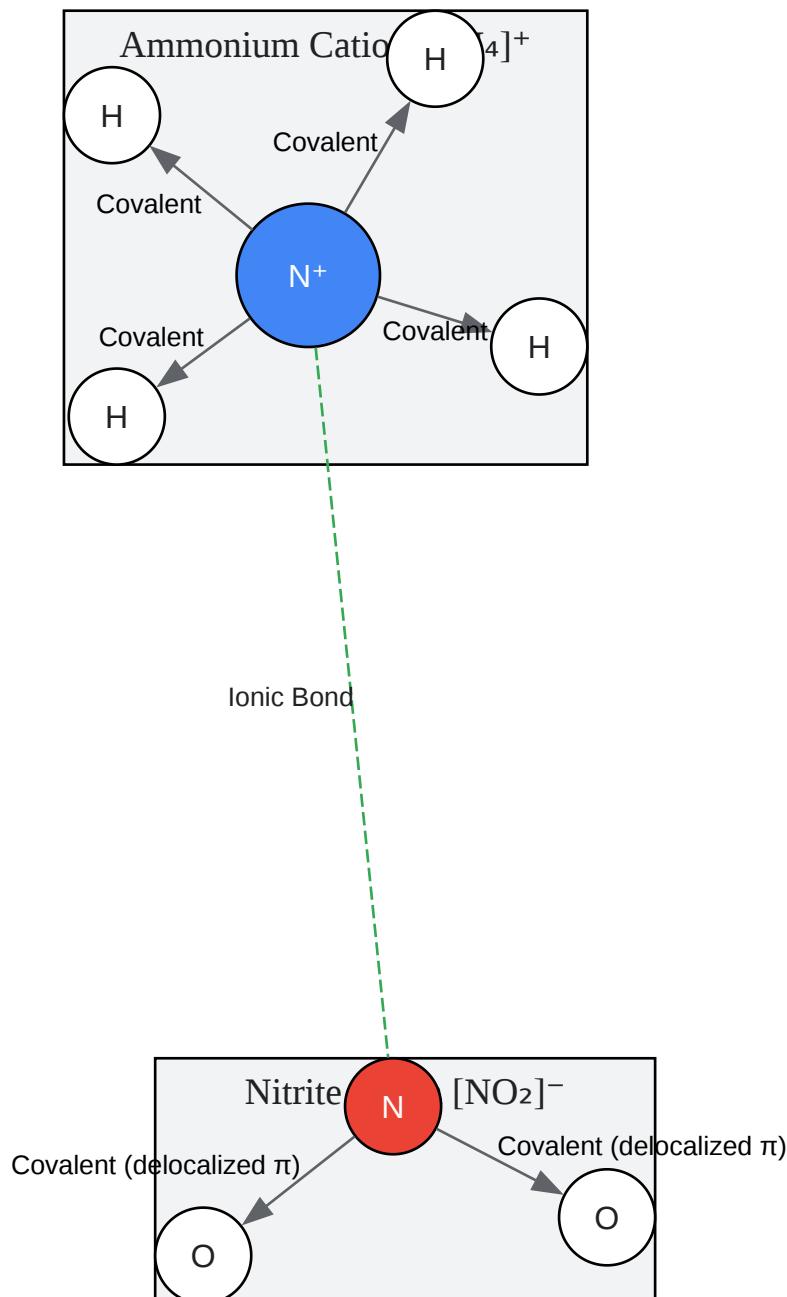
Abstract: This document provides a comprehensive technical overview of the molecular structure and bonding characteristics of **ammonium nitrite** (NH_4NO_2). It details the ionic and covalent interactions, three-dimensional geometry, and crystal lattice structure of the compound. Key physicochemical and thermodynamic data are summarized, and established experimental protocols for its synthesis and characterization are presented. The guide aims to serve as a foundational resource for professionals requiring a detailed understanding of this chemically significant, albeit unstable, inorganic compound.

Introduction to Ammonium Nitrite

Ammonium nitrite, with the chemical formula NH_4NO_2 , is the ammonium salt of nitrous acid.^{[1][2]} It is an inorganic compound composed of the ammonium cation ($[\text{NH}_4]^+$) and the nitrite anion ($[\text{NO}_2]^-$).^{[1][3]} While it can form transiently in the atmosphere, it does not occur naturally in significant amounts due to its inherent thermodynamic instability.^[3] The compound is a colorless or pale yellow crystalline solid at room temperature and is highly soluble in water.^{[1][3][4]} Its primary significance in chemistry stems from its unique decomposition properties, exothermically breaking down into nitrogen gas and water, a reaction that can be explosive at temperatures above 60°C.^{[1][3][5][6]} This guide elucidates the fundamental structural and bonding features that govern its properties.

Molecular Structure and Bonding

The chemical bonding in **ammonium nitrite** is multifaceted, characterized by a combination of strong ionic and covalent bonds, supplemented by significant intermolecular hydrogen bonding that defines its crystalline state.[3][7]


Primary Bonding: Ionic Interaction

The principal force holding the compound together is the electrostatic attraction—an ionic bond—between the positively charged ammonium cation ($[\text{NH}_4]^+$) and the negatively charged nitrite anion ($[\text{NO}_2]^-$).[3][7] The estimated lattice energy for this ionic arrangement is approximately 687 kJ/mol.[3]

Covalent Bonding within Polyatomic Ions

While the compound is classified as ionic, the bonds within the constituent polyatomic ions are covalent in nature.[7]

- The Ammonium Cation ($[\text{NH}_4]^+$): The ammonium ion features a central nitrogen atom covalently bonded to four hydrogen atoms. This arrangement results in a regular tetrahedral geometry, with the nitrogen atom exhibiting sp^3 hybridization. The H-N-H bond angles are approximately 109.5° , characteristic of a perfect tetrahedron.[3]
- The Nitrite Anion ($[\text{NO}_2]^-$): The nitrite ion consists of a central nitrogen atom covalently bonded to two oxygen atoms. According to VSEPR theory, the nitrogen atom is sp^2 hybridized, resulting in a trigonal planar electron geometry and an angular (or bent) molecular shape.[3] The structure features a delocalized π -bonding system across the N-O bonds, meaning the true structure is a resonance hybrid. This results in an N-O bond order of approximately 1.5, with bond lengths intermediate between a single and a double bond.[3]

[Click to download full resolution via product page](#)

Figure 1: Bonding diagram of **ammonium nitrite**, showing the ionic bond between the cation and anion, and the internal covalent bonds.

Crystal Structure and Intermolecular Forces

In its solid state, **ammonium nitrite** crystallizes in an orthorhombic system with the space group Pnma .^[3] The stability of this crystal lattice, despite the compound's thermodynamic

instability, is significantly enhanced by an extensive three-dimensional network of hydrogen bonds.^[3] These bonds form between the hydrogen atoms of the ammonium cations and the oxygen atoms of the nitrite anions, with a typical H···O distance of 2.02 Å.^[3]

Quantitative Data Summary

The following tables summarize the key quantitative parameters associated with **ammonium nitrite**'s structure and properties.

Table 1: Physicochemical and Crystallographic Properties

Property	Value	Reference(s)
Molar Mass	64.044 g/mol	[1] [4] [8]
Appearance	Colorless or pale yellow crystals	[1] [3] [4]
Density (at 20°C)	1.69 g/cm ³	[1] [3] [4]
Crystal System	Orthorhombic	[3]
Space Group	Pnma	[3]
Aqueous Solubility (at 20°C)	118.3 g/100 mL	[3]
Enthalpy of Formation	-256.5 kJ/mol	[3]
Entropy of Formation	215.5 J/mol·K	[3]

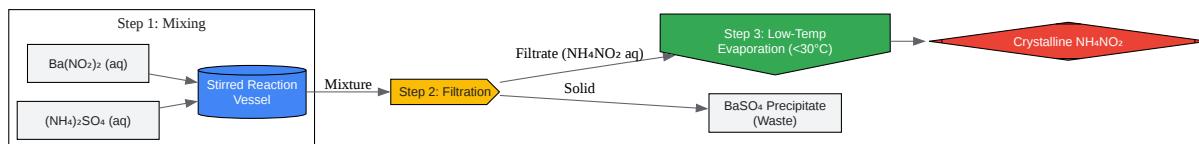
| Lattice Energy (estimated) | 687 kJ/mol |[\[3\]](#) |

Table 2: Key Bond Parameters

Parameter	Description	Value	Reference(s)
N-H Bond Length	Covalent bond in $[\text{NH}_4]^+$	1.031 Å	[3]
H-N-H Bond Angle	Angle in tetrahedral $[\text{NH}_4]^+$	~109.5°	[3]
N-O Bond Length	Covalent bond in $[\text{NO}_2]^-$	1.236 Å	[3]
O-N-O Bond Angle	Angle in bent $[\text{NO}_2]^-$	115.4°	[3]

| H···O Distance | Hydrogen bond length | 2.02 Å | [3] |

Experimental Protocols


The inherent instability of **ammonium nitrite** necessitates careful and controlled experimental procedures for its synthesis and analysis.

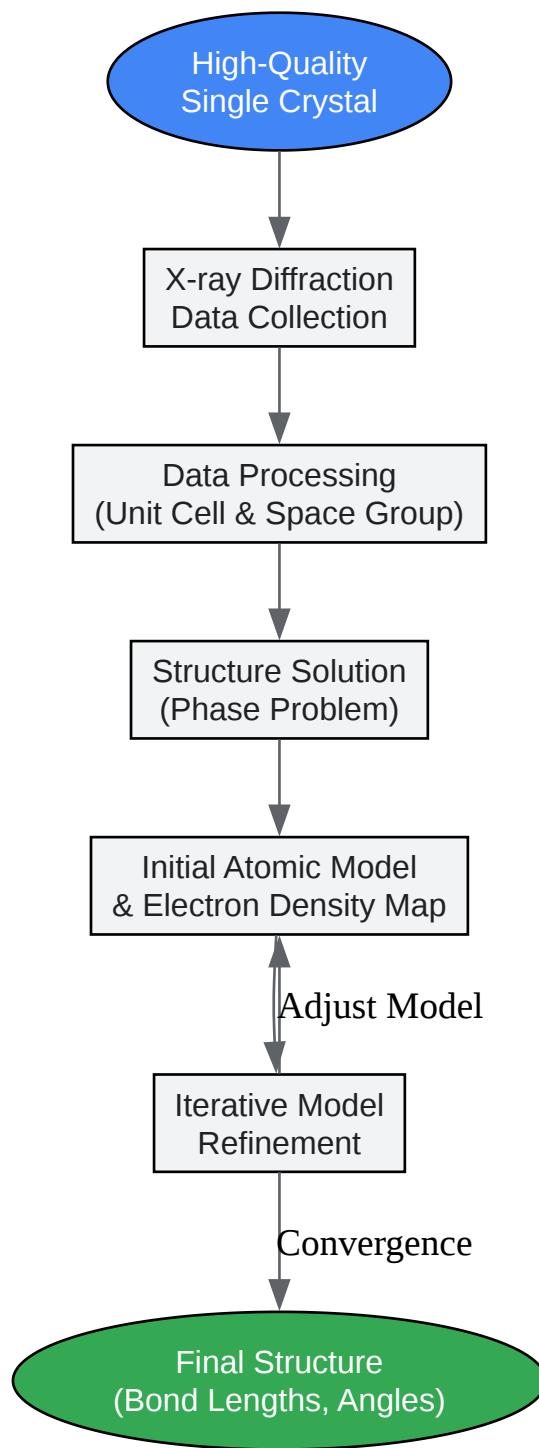
Laboratory Synthesis via Metathesis Reaction

A common laboratory-scale synthesis involves a precipitation reaction between an ammonium salt and a metal nitrite.[3]

Protocol: Synthesis from Ammonium Sulfate and Barium Nitrite

- Preparation of Reactant Solutions: Prepare aqueous solutions of ammonium sulfate ($(\text{NH}_4)_2\text{SO}_4$) and barium nitrite ($\text{Ba}(\text{NO}_2)_2$).
- Reaction: Slowly add the ammonium sulfate solution to the barium nitrite solution with constant stirring. A white precipitate of barium sulfate (BaSO_4) will form according to the reaction: $(\text{NH}_4)_2\text{SO}_4 + \text{Ba}(\text{NO}_2)_2 \rightarrow 2\text{NH}_4\text{NO}_2 + \text{BaSO}_4$.[3]
- Separation: Remove the insoluble barium sulfate precipitate by filtration. The remaining filtrate is an aqueous solution of **ammonium nitrite**.
- Isolation: To obtain crystalline **ammonium nitrite**, carefully evaporate the water from the filtrate under vacuum at a temperature maintained below 30°C to prevent decomposition.[3]

[Click to download full resolution via product page](#)


Figure 2: Workflow for the synthesis of **ammonium nitrite** via a metathesis reaction.

Structural Determination by X-ray Crystallography

The definitive method for determining the precise three-dimensional arrangement of atoms, bond lengths, and bond angles in a crystalline solid is single-crystal X-ray diffraction.[3][9]

Generalized Workflow:

- **Crystal Growth & Selection**: Grow suitable single crystals of **ammonium nitrite**, typically by slow evaporation of a saturated solution at low temperatures. Select a high-quality crystal for analysis.
- **Mounting**: Mount the selected crystal on a goniometer head in the X-ray diffractometer.
- **Data Collection**: Cool the crystal (often in a stream of cold nitrogen gas) to reduce thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and rotate it, collecting the diffraction pattern (intensities and positions of diffracted X-rays) on a detector.
- **Structure Solution**: Process the diffraction data to determine the unit cell dimensions and space group. Use computational methods (e.g., direct methods or Patterson function) to solve the phase problem and generate an initial electron density map.
- **Structure Refinement**: Build an atomic model into the electron density map. Refine the model by adjusting atomic positions and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.

[Click to download full resolution via product page](#)

Figure 3: Logical workflow for determining a molecular structure using X-ray crystallography.

Spectroscopic Quantification of Nitrite Ion

A standard and sensitive method for determining the concentration of nitrite in an aqueous solution is based on the Griess reaction.[10]

Protocol: Diazotization Method

- Sample Preparation: Prepare an aqueous sample containing the nitrite ion. If necessary, perform dilutions to bring the concentration within the linear range of the assay.
- Acidification: Acidify the sample. Under acidic conditions, nitrite reacts with a primary aromatic amine (e.g., sulfanilamide) to form a diazonium salt.[10]
- Coupling Reaction: Add a coupling agent, typically N-(1-Naphthyl)ethylenediamine (NED). The diazonium salt couples with NED to form a stable, intensely colored pink/magenta azo dye.[10]
- Spectrophotometry: Measure the absorbance of the resulting solution at its absorption maximum (typically around 540 nm) using a spectrophotometer.
- Quantification: Determine the nitrite concentration by comparing the sample's absorbance to a standard curve prepared from solutions of known nitrite concentrations.[10]

Conclusion

The molecular architecture of **ammonium nitrite** is a textbook example of the interplay between different fundamental chemical forces. An overarching ionic bond between the ammonium and nitrite polyatomic ions defines its classification as a salt. Within these ions, stable covalent bonds dictate their specific tetrahedral and bent geometries, respectively. Finally, in the solid state, a network of hydrogen bonds provides crucial lattice stabilization. A thorough understanding of these structural details, supported by quantitative data from experimental methods like X-ray crystallography, is essential for comprehending the compound's reactivity and pronounced thermal instability.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ammonium nitrite - Wikipedia [en.wikipedia.org]
- 2. Ammonium Nitrite Formula - Preparation, Properties and Uses [vedantu.com]
- 3. webqc.org [webqc.org]
- 4. Ammonium Nitrite Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]
- 5. byjus.com [byjus.com]
- 6. Ammonium nitrite - Sciencemadness Wiki [sciemcemadness.org]
- 7. quora.com [quora.com]
- 8. Ammonia nitrite | H₄N₂O₂ | CID 102601896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. ncert.nic.in [ncert.nic.in]
- 10. Simple Spectroscopic Determination of Nitrate, Nitrite, and Ammonium in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the Molecular Structure and Bonding of Ammonium Nitrite]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b081745#ammonium-nitrite-molecular-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com